Product packaging for h-d-glu-otbu(Cat. No.:CAS No. 25456-76-2; 45120-30-7; 57294-38-9)

h-d-glu-otbu

Cat. No.: B2516853
CAS No.: 25456-76-2; 45120-30-7; 57294-38-9
M. Wt: 203.238
InChI Key: QVAQMUAKTNUNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Glu-OtBu, identified by CAS number 25456-76-2 and a molecular weight of 203.1, is a chiral, non-proteinogenic amino acid derivative where the alpha-carboxyl group of D-glutamic acid is protected as a tert-butyl ester . This specific protection is critical in Finoc-based solid-phase peptide synthesis (SPPS), as it stabilizes the side chain, preventing unwanted side reactions during the stepwise elongation of the peptide chain and allowing for orthogonal deprotection upon treatment with strong acids like trifluoroacetic acid (TFA) . The D-configuration of this glutamic acid derivative is of particular value in the synthesis of complex peptide sequences, enabling researchers to explore the effects of chiral centers on peptide stability, biological activity, and resistance to enzymatic degradation. Its primary research application is as a key building block for the production of peptide-based therapeutics, including antimicrobial peptides and hormone analogs . By incorporating this protected amino acid, researchers can achieve higher synthesis efficiency, improved crude product purity, and greater overall yield, making it an indispensable reagent in both academic and industrial pharmaceutical discovery and development. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B2516853 h-d-glu-otbu CAS No. 25456-76-2; 45120-30-7; 57294-38-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25456-76-2; 45120-30-7; 57294-38-9

Molecular Formula

C9H17NO4

Molecular Weight

203.238

IUPAC Name

4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

QVAQMUAKTNUNLN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N

solubility

not available

Origin of Product

United States

Racemization of L Glutamic Acid

Glutamate (B1630785) racemases (EC 5.1.1.3) are enzymes found in bacteria that catalyze the direct stereoinversion of L-glutamate to D-glutamate. ebi.ac.ukwikipedia.org This provides a direct and atom-economical route from the readily available L-enantiomer. The enzyme, encoded by the murI gene in bacteria like Escherichia coli, is essential for providing D-glutamate for peptidoglycan synthesis. wikipedia.orgasm.org Several glutamate racemases, including those from Aquifex pyrophilus and Bacillus anthracis (RacE1 and RacE2), have been characterized and show high specificity for glutamate. ebi.ac.uknih.gov The reaction mechanism involves two catalytic cysteine residues that facilitate the deprotonation and subsequent reprotonation at the α-carbon. ebi.ac.uk

Transamination of α Keto Acids

D-amino acid aminotransferases (DAATs), also known as D-transaminases (EC 2.6.1.21), synthesize D-amino acids by transferring an amino group from a donor molecule to an α-keto acid. ebi.ac.uk D-glutamate can be produced from α-ketoglutarate using a suitable amino donor, such as D-alanine. ebi.ac.uknih.govresearchgate.net The reaction is reversible:

D-alanine + α-ketoglutarate ⇌ Pyruvate + D-glutamate nih.gov

DAATs from various Bacillus species are commonly used. ebi.ac.uk To drive the reaction towards D-glutamate synthesis and improve yields, multi-enzyme cascade systems have been developed. For instance, a four-enzyme system combining D-amino acid aminotransferase, glutamate (B1630785) racemase (to regenerate the D-amino donor from an L-source), glutamate dehydrogenase (to produce L-glutamate from α-ketoglutarate and ammonia), and formate (B1220265) dehydrogenase (for cofactor regeneration) has been reported for the synthesis of various D-amino acids. mdpi.comnih.gov

Kinetic Resolution of Racemic Glutamic Acid

This compound as a Foundational Building Block in Advanced Peptide Synthesis

Strategies for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids on a solid support. slideshare.net The use of this compound, or more commonly its N-terminally protected form, Fmoc-D-Glu(OtBu)-OH, is integral to the Fmoc/tBu strategy. chemimpex.comcsic.es In this approach, the temporary Fmoc group on the α-amine is removed using a mild base, typically piperidine, while the tert-butyl (tBu) ester protecting the side-chain of the D-glutamic acid remains stable. This orthogonality is critical for preventing unwanted side reactions during peptide chain elongation.

The tBu group is later removed during the final cleavage step, typically with strong acids like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the resin support and removes other acid-labile side-chain protecting groups. This strategy allows for the precise and controlled incorporation of D-glutamic acid into a growing peptide chain. The use of tert-butyl esters for protecting the side chains of glutamic and aspartic acids is a common practice in Fmoc chemistry. peptide.com

Key Features of this compound in Fmoc SPPS:

Feature Description Relevance in SPPS
Side-Chain Protection The γ-carboxylic acid is masked by a tert-butyl (tBu) ester group. Prevents the acidic side-chain from participating in undesired side reactions during the coupling steps of peptide synthesis.
Orthogonal Deprotection The tBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is labile to strong acids (e.g., TFA). Enables selective deprotection of the α-amino group for chain elongation without prematurely exposing the side-chain carboxyl group. csic.es
Stereochemical Integrity The D-configuration introduces a non-natural stereocenter. Can enhance peptide stability against proteolysis and can be critical for achieving the desired three-dimensional structure for biological activity.
Enhanced Solubility The tert-butyl ester group can improve the solubility of the protected amino acid derivative in organic solvents used in SPPS. chemimpex.com Facilitates more efficient coupling reactions and can lead to higher yields of the desired peptide. chemimpex.com

Solution-Phase Peptide Synthesis and Coupling Strategies with D-Glutamic Acid tert-Butyl Esters

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In this approach, protected amino acids and peptides are coupled in solution, followed by purification after each step. D-glutamic acid derivatives with tert-butyl ester protection are also employed in solution-phase strategies. acs.org

A variety of coupling reagents can be used to facilitate the formation of the peptide bond between a protected D-glutamic acid tert-butyl ester and the N-terminus of a growing peptide chain. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group. google.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Other modern coupling agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). google.com

Common Coupling Reagents Used in Peptide Synthesis:

Coupling Reagent Abbreviation Key Characteristics
N,N'-Dicyclohexylcarbodiimide DCC A classic and cost-effective coupling reagent.
N,N'-Diisopropylcarbodiimide DIC Similar to DCC but the urea (B33335) byproduct is more soluble, simplifying purification.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU A highly efficient coupling agent that leads to rapid reactions and high yields. google.comnih.gov
1-Hydroxybenzotriazole HOBt Often used as an additive with carbodiimides to reduce the risk of racemization. peptide.com

Addressing Synthetic Challenges: Pseudoproline Incorporation and Aggregation Control in Peptide Synthesis

A significant challenge in the synthesis of long peptides is the tendency of the growing peptide chains to aggregate, leading to incomplete reactions and low yields. peptide.comchempep.com This aggregation is often caused by the formation of intermolecular β-sheet structures. wikipedia.org One of the most effective strategies to overcome this issue is the incorporation of pseudoproline dipeptides. chempep.commerckmillipore.com

Pseudoprolines are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring. chempep.comwikipedia.org This structure introduces a "kink" into the peptide backbone, similar to that caused by proline, which disrupts the formation of secondary structures responsible for aggregation. merckmillipore.com The use of pseudoproline dipeptides can dramatically improve the efficiency of peptide synthesis, leading to higher yields and purer products. chempep.commerckmillipore.com While pseudoprolines are typically formed from serine and threonine, the principle of using backbone-disrupting elements is a key strategy in synthesizing "difficult" sequences, which may include those containing D-glutamic acid residues. peptide.comacs.org The oxazolidine ring is stable during the synthesis but is cleaved by the final TFA treatment, regenerating the native serine or threonine residue. peptide.commerckmillipore.com

Benefits of Using Pseudoproline Dipeptides in SPPS:

Advantage Mechanism Outcome
Aggregation Disruption The proline-like kink in the peptide backbone disrupts inter-chain hydrogen bonding. chempep.com Prevents the formation of β-sheet structures that cause aggregation. wikipedia.org
Enhanced Solubility By preventing aggregation, the peptide-resin complex remains more solvated. chempep.com Improved accessibility of reagents to the reactive sites, leading to more efficient coupling and deprotection steps. chempep.com
Increased Yields Overcoming aggregation leads to more complete reactions at each step of the synthesis. merckmillipore.com Can result in up to a 10-fold increase in the yield of the final peptide product. chempep.com
Improved Purity Fewer deletion sequences and other byproducts are formed. merckmillipore.com Simplifies the purification of the crude peptide. merckmillipore.com

Design and Development of Biologically Active Peptidomimetics and Ligands

The incorporation of this compound is not only a synthetic convenience but also a strategic choice in the design of peptidomimetics and ligands that target specific biological systems. The D-configuration can confer resistance to proteases and can be essential for fitting into a specific binding pocket of a receptor or enzyme.

Synthesis of Substance P Antagonists Utilizing D-Glutamic Acid Di-tert-Butyl Esters

Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission and inflammation. vulcanchem.com The development of antagonists that can block the action of Substance P is a significant area of pharmaceutical research. vulcanchem.comnih.gov Research has shown that derivatives of glutamic acid can be used to create potent Substance P antagonists. sigmaaldrich.comchemsrc.comarctomsci.com

Specifically, analogues of the C-terminal hexapeptide of Substance P have been synthesized where the methionine residue is replaced with various esters of glutamic acid, including di-tert-butyl esters. chemsrc.com In some cases, the incorporation of D-amino acids has been shown to be crucial for achieving antagonist activity. nih.govekb.eg The use of D-glutamic acid di-tert-butyl ester derivatives provides a synthetic route to novel antagonists, potentially avoiding the need for other D-amino acids in the sequence. These compounds are valuable tools for studying the pharmacology of Substance P receptors and for developing new therapeutic agents. vulcanchem.comsigmaaldrich.com

Development of Prostate-Specific Membrane Antigen (PSMA) Targeting Probes with Protected Glutamic Acid Linkers

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a protein that is highly overexpressed on the surface of prostate cancer cells. sci-hub.sesnmjournals.org This makes it an excellent target for both the diagnosis and treatment of prostate cancer. sci-hub.se A significant class of PSMA-targeting molecules is based on a urea-based pharmacophore that mimics the natural substrate of PSMA. brieflands.comresearchgate.net

The most common and effective PSMA-targeting motifs are Glu-urea-Lys (EuK) and Glu-urea-Glu. sci-hub.sebrieflands.com In these structures, a glutamic acid residue is essential for high-affinity binding to the active site of PSMA. pnas.orgacs.org The synthesis of these complex probes often involves the use of protected glutamic acid derivatives, including those with tert-butyl esters, to allow for the controlled assembly of the molecule. brieflands.comresearchgate.net The glutamic acid moiety, often in its natural L-configuration but sometimes modified, serves as a critical linker that positions a chelator for a radionuclide (for imaging or therapy) or a cytotoxic drug. snmjournals.orgroyalsocietypublishing.org The development of these probes relies heavily on the principles of peptide chemistry, where protected amino acids like glutamic acid derivatives are essential building blocks. brieflands.comresearchgate.net

Components of PSMA-Targeting Probes:

Component Function Role of Glutamic Acid
Targeting Moiety Binds with high affinity and specificity to PSMA on cancer cells. sci-hub.se A key component of the Glu-urea-Lys or Glu-urea-Glu pharmacophore that interacts directly with the PSMA active site. brieflands.compnas.org
Linker Connects the targeting moiety to the payload and can influence the pharmacokinetic properties of the probe. snmjournals.orgresearchgate.net The glutamic acid itself is part of the core linker structure, and additional amino acids, including glutamic acid, can be added to optimize spacing and properties. researchgate.netroyalsocietypublishing.org
Payload Can be a radionuclide for PET or SPECT imaging (e.g., ⁶⁸Ga, ¹⁸F) or for therapy (e.g., ¹⁷⁷Lu, ²²⁵Ac), or a cytotoxic drug. sci-hub.sesnmjournals.org N/A

Creation of Artificial Enzymes and Enzyme Inhibitors Incorporating D-Glutamic Acid Derivatives

The unique structural properties of D-glutamic acid derivatives are leveraged in the design of both artificial enzymes and specific enzyme inhibitors. In the realm of artificial enzymes, the goal is to mimic the catalytic activity of natural enzymes. For instance, researchers have successfully attached imidazole (B134444) to the secondary side of β-cyclodextrin to create a chemical model that mimics the enzymatic activity of chymotrypsin. psu.edu The precise stereochemical arrangement of the imidazole and hydroxyl groups in this model was crucial for its enhanced catalytic efficiency. psu.edu

In the field of enzyme inhibition, D-glutamic acid derivatives are instrumental in developing novel antibacterial agents. Glutamate racemase (RacE), an enzyme essential for the biosynthesis of the bacterial cell wall component D-glutamate, is a prime target. nih.gov Since this enzyme is unique to bacteria, inhibitors targeting it are potentially potent antimicrobial drugs. nih.gov Structure-based drug design has been employed to develop inhibitors of glutamate racemase, with the crystal structures of isozymes from Bacillus anthracis (RacE1 and RacE2) in complex with D-glutamate providing a detailed map of the active site. nih.gov

Furthermore, the MurD ligase, another key enzyme in the bacterial peptidoglycan biosynthesis pathway, is a validated target for new antibacterial drugs. nih.gov Researchers have designed and synthesized series of D-glutamic acid-based inhibitors targeting the E. coli MurD enzyme. nih.govacs.org By incorporating scaffolds like 5-benzylidenethiazolidin-4-one, potent inhibitors with IC₅₀ values in the low micromolar range have been developed. nih.gov Steady-state kinetics studies have helped to elucidate the mechanism of inhibition, revealing, for some compounds, a noncompetitive inhibition model with respect to ATP. acs.org

Exploration of D-Amino Acid Containing Peptides in Receptor Ligand Design

The incorporation of D-amino acids into peptides is a powerful strategy for designing receptor ligands with improved properties. Peptides containing D-amino acids (DAACPs) often show significantly higher affinity and selectivity for their target receptors compared to their all-L-amino acid counterparts. acs.org This is because the D-configuration can induce specific conformational constraints and provides resistance to degradation by proteases, which typically recognize L-amino acids. nih.govpnas.org

This principle has been applied in the development of peptidomimetics targeting cancer-related receptors like HER2. nih.gov By systematically replacing L-amino acids with D-amino acids in a cyclic peptidomimetic, researchers were able to develop analogs with nanomolar inhibitory concentrations in HER2-overexpressing cancer cell lines. nih.gov These D-amino acid-containing analogs demonstrated enhanced stability in serum, a critical attribute for therapeutic candidates. nih.gov

The importance of the D-amino acid residue for biological activity is often profound. acs.org In many cases, the all-L-amino acid versions of these peptides are significantly less active or completely inactive, highlighting that the specific stereochemistry is essential for function. acs.org The development of computational tools, such as creating a mirror-image database of all protein structures in the Protein Data Bank (PDB), has opened new avenues for discovering D-peptide analogs that can activate important therapeutic receptors like the GLP1 and PTH1 receptors. pnas.org

Synthesis of Lipophilic Peptides and Analogues (e.g., Liraglutide)

This compound and its L-isomer counterpart, H-L-Glu-OtBu, are crucial building blocks in the synthesis of complex and therapeutically important peptides, including lipophilic analogues. The tert-butyl (OtBu) ester protects the side-chain carboxylic acid of glutamic acid, preventing it from participating in unwanted side reactions during peptide synthesis. This protecting group is stable under the conditions used to remove the temporary N-terminal protecting group (like Fmoc) but can be easily removed later with an acid treatment, such as with trifluoroacetic acid (TFA).

This strategy is central to the synthesis of peptides like Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. The structure of Liraglutide features a fatty acid side chain attached to a lysine (B10760008) residue via a glutamic acid spacer. The synthesis of this moiety often involves a protected glutamic acid derivative, such as Fmoc-L-Glu-OtBu, to ensure the specific and controlled attachment of the lipophilic group. While Liraglutide itself contains L-glutamic acid, the principles and chemical strategies involving protected glutamic acid derivatives like this compound are directly applicable and foundational to the synthesis of such modified peptides. The use of a D-amino acid derivative like this compound would be employed in scenarios where enhanced enzymatic stability of the linker region is desired.

Construction of Spirocyclic Glutamate Analogs and Unnatural Amino Acid Derivatives

The quest for novel molecular scaffolds in drug discovery has led to the development of conformationally constrained amino acids. This compound can serve as a starting material or conceptual model for the synthesis of complex unnatural amino acid derivatives, including spirocyclic glutamate analogs. enamine.net These rigid structures are of great interest because they can lock a molecule into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.

Research in this area has focused on the synthesis of various spirocyclic systems, such as spiro[3.3]heptane and spiro[2.3]hexane derivatives. enamine.net The synthetic routes to these complex molecules are often multi-step processes involving key reactions like the Strecker reaction, [2+2] cycloadditions, and Curtius rearrangements to build the desired spirocyclic core and introduce the necessary amino and carboxylic acid functionalities. enamine.net The resulting spirocyclic amino acids are valuable building blocks for creating peptidomimetics with novel three-dimensional structures for use in drug discovery. enamine.net

Investigations into D-Glutamic Acid's Roles in Cellular and Biochemical Pathways (In Vitro Models)

While L-glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), the presence and roles of D-glutamic acid are an emerging area of research. In vitro models are essential tools for dissecting the specific cellular and biochemical effects of D-glutamic acid.

Analysis of D-Glutamic Acid-Induced Excitotoxicity in Neuronal Cell Models

Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death. termedia.pl This process is a key factor in neurodegenerative diseases and brain injury. frontiersin.org While most research has focused on L-glutamate, recent studies have begun to investigate the specific effects of D-glutamic acid using in vitro neuronal cell models, such as the SH-SY5Y human neuroblastoma cell line. researchgate.netnih.gov

In these models, exposure to high concentrations of D-glutamic acid (e.g., 10-20 mM) has been shown to induce significant cytotoxicity, reducing cell viability by over 50%. researchgate.netnih.gov This toxic effect is associated with an increase in markers of oxidative stress and inflammation. researchgate.netnih.gov These findings demonstrate that D-glutamic acid can, like its L-isomer, trigger excitotoxic cell death pathways in neuronal cells, providing a valuable in vitro system to study the underlying mechanisms and screen for potential neuroprotective agents. researchgate.netnih.gov

Modulation of Intracellular Signaling Pathways by D-Glutamic Acid in Neuroprotective Research

The excitotoxicity induced by D-glutamic acid involves the dysregulation of multiple intracellular signaling pathways. researchgate.netnih.gov Research using in vitro models has shown that D-glutamic acid exposure leads to increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines like IL-1β and TNF-α. researchgate.netnih.gov

Conversely, studies on neuroprotective agents have revealed how these signaling pathways can be modulated to counter D-glutamic acid-induced damage. For example, the peptide Apelin-13 has been shown to mitigate the toxic effects of D-glutamic acid in SH-SY5Y cells. researchgate.netnih.gov Its protective mechanism involves the modulation of key signaling cascades, including the cAMP/PKA and MAPK pathways. researchgate.netnih.gov Apelin-13 treatment was found to suppress oxidative stress, reduce inflammatory responses, and enhance the synthesis of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival. researchgate.netnih.gov These studies highlight the intricate interplay of signaling pathways in D-glutamate-mediated neurotoxicity and provide targets for therapeutic intervention.

Compound Reference Table

Enzymatic Mechanisms Involving D-Glutamic Acid (e.g., MurD enzyme studies)

The D-enantiomer of glutamic acid and its derivatives, including this compound, are pivotal in studying the enzymatic mechanisms of bacterial cell wall biosynthesis. A key enzyme in this pathway is UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, commonly known as MurD. This enzyme is essential for the survival of almost all eubacteria as it catalyzes a critical step in the cytoplasmic synthesis of peptidoglycan, a polymer that forms the bacterial cell wall.

The MurD enzyme facilitates the ATP-dependent addition of a D-glutamic acid (D-Glu) residue to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). jmb.or.krnih.gov This reaction creates a peptide bond between the amino group of D-glutamic acid and the C-terminal carboxyl group of the L-alanine in UMA, forming UDP-MurNAc-L-Ala-D-Glu. mdpi.com The proposed mechanism involves the phosphorylation of the UMA carboxylate by ATP to generate an acyl-phosphate intermediate, which is then subjected to a nucleophilic attack by the amino group of D-glutamic acid. mdpi.com This process results in the formation of the final product along with ADP and inorganic phosphate. mdpi.com

The high specificity of the MurD enzyme for D-glutamic acid is a crucial aspect of its function; the L-enantiomer (L-Glu) is not a substrate for this enzyme. mdpi.com This stereospecificity, combined with the absence of a homologous enzyme in mammals, makes MurD an attractive target for the development of novel antibacterial agents. jmb.or.kr

Derivatives of D-glutamic acid are instrumental in probing the active site and mechanism of MurD. By synthesizing and testing various analogs, researchers can map the structure-activity relationships (SAR) and identify key binding interactions. For instance, studies on D-glutamic acid-based inhibitors have shown that the D-Glu portion of the inhibitor typically forms the majority of hydrogen bonds with amino acids in the enzyme's active site. jmb.or.kr The tert-butyl ester group in this compound serves as a protecting group for the γ-carboxyl function, allowing for specific modifications at other parts of the molecule while studying its interaction with the enzyme. N-substituted D-glutamic acid derivatives, such as naphthalene-N-sulfonyl-D-glutamic acids, have been developed as transition-state analogue inhibitors of MurD, displaying significant inhibitory activity. mdpi.comcaymanchem.com The crystal structures of MurD complexed with these inhibitors have provided detailed insights into their binding modes, revealing that they occupy the D-glutamic acid binding position. mdpi.com

Table 1: Examples of D-Glutamic Acid Derivatives as MurD Inhibitors

Inhibitor ClassExample Compound(s)Reported Activity (IC50)Mode of Action/Significance
N-Sulfonyl-D-Glu DerivativesSubstituted naphthalene-N-sulfonyl-D-glutamic acids80 to 600 μMAct as transition-state analogue inhibitors, providing key SAR data. mdpi.comcaymanchem.com
D-Glutamic Acid Mimics1,3-phenyl-dicarboxylic acid derivatives270 μM (on MurD)Cyclic mimics of D-glutamic acid that can bind to Mur ligases. mdpi.com
Non-D-glutamic acid sulfonamidesCompounds 51 and 52 (as referenced in source)182 μM and 8.4 μM, respectivelyBind at the D-glutamic acid position and occupy the uracil (B121893) pocket. mdpi.com

Integration of D-Glutamic Acid Derivatives in Materials Science for Functional Polymers and Siloxanes

Derivatives of D-glutamic acid are increasingly utilized in materials science to create advanced functional polymers with applications in biomedicine and beyond. The unique properties of these amino acid-based materials, such as biocompatibility, biodegradability, and specific stereochemistry, make them highly valuable. nih.govmdpi.com

One of the most significant applications is in the synthesis of poly-γ-glutamic acid (γ-PGA), a biopolymer composed of D- and/or L-glutamic acid units linked via amide bonds between the amino group and the γ-carboxyl group. mdpi.comtsijournals.com This structure is distinct from typical polypeptides, which are linked via α-carboxyl groups. Poly-γ-D-glutamic acid is particularly noteworthy because its γ-linked D-amino acid backbone makes it resistant to degradation by common proteases found in mammals. researchgate.net This resistance enhances its stability for in-vivo applications.

These polymers are extensively used to create hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com By using D-glutamic acid derivatives, scientists can produce hydrogels with tunable properties for specific applications like drug delivery, tissue engineering, and wound healing. mdpi.commdpi.comnih.gov For example, hydrogels made from methacrylated poly(γ-glutamic acid) have been shown to be suitable as matrices for pH-dependent drug release and as scaffolding materials. mdpi.com The incorporation of γ-PGA into other polymer networks, such as whey protein isolate, can modify the structural and degradation properties of the resulting hydrogel. mdpi.com The chemical synthesis of such polymers often involves the ring-opening polymerization of protected glutamic acid N-carboxyanhydrides, such as D-glutamic acid-γ-(tert-butyl)ester N-carboxy anhydride, where the tert-butyl group (OtBu) acts as a protecting group that is later removed. google.com

In addition to soft materials like hydrogels, D-glutamic acid derivatives are being integrated into siloxane-based polymers. Amino acid functionalized siloxanes are a novel class of materials that combine the flexibility and stability of a siloxane backbone with the functionality of amino acids. researchgate.netacs.org The synthesis can involve reacting amine-terminated silicones with N-carboxy anhydrides of amino acids or through the hydrosilylation of unsaturated, protected amino acids with hydrido-functional siloxanes. researchgate.net A patent describes siloxane polymers containing various amino acid residues, including glutamic acid, linked to a central polysiloxane block, designed for use in cosmetics and textiles to improve adhesion to keratinic fibers. google.com These materials represent a promising fusion of inorganic and organic polymer chemistry, leading to functional materials with unique properties.

Table 2: Applications of D-Glutamic Acid-Based Functional Polymers

Polymer TypeDerivative UsedKey PropertiesPrimary Application
Poly-γ-D-glutamic acid (γ-PGA)D-glutamic acidBiocompatible, biodegradable, resistant to proteases. nih.govTemplate for drug delivery systems, soft tissue adhesives. nih.govresearchgate.net
γ-PGA HydrogelsMethacrylated γ-PGA, γ-PGA with maleimide (B117702) groupsHigh water absorption, tunable swelling and mechanical strength. mdpi.comnih.govDrug delivery vehicles, tissue engineering scaffolds. mdpi.commdpi.com
Polyphenyleneethynylene PolymersL-glutamic acid-derived diimideForms stable helical structures with one-handed screw sense. acs.orgOptically active materials, responsive polymers. acs.org
Amino Acid Functional SiloxanesProtected glutamic acid derivativesCombines siloxane flexibility with amino acid functionality. researchgate.netgoogle.comPersonal care products, textile treatments. acs.orggoogle.com

Advanced Analytical Methodologies for Characterization and Quality Control of H D Glu Otbu

Chromatographic Techniques for Purity, Enantiomeric Excess, and Separation

Chromatographic methods are indispensable for assessing the purity and enantiomeric excess of H-D-Glu-OtBu. These techniques separate the compound from impurities, starting materials, and its L-enantiomer, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for purity assessment. In research settings, reversed-phase HPLC is commonly utilized. A typical setup involves a C18 column and a mobile phase consisting of a binary solvent system, such as acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA). This method effectively separates this compound from byproducts and unreacted starting materials. Purity levels are often determined to be greater than 98% by HPLC analysis. ruifuchemical.com For instance, analysis of a synthesized batch of a related compound, Fmoc-Glu(OtBu)-OH, showed a purity of 98.5% or higher by HPLC.

A study detailing the preparation of a glutamic acid-1-tert-butyl ester derivative reported using HPLC to analyze the final product, achieving a purity of 99.9%. google.com The conditions for such analyses are meticulously optimized, including the gradient elution program and UV detection wavelength, typically around 214 nm, to ensure accurate quantification of all components.

Table 1: Representative HPLC Parameters for Amino Acid Derivative Analysis

ParameterValue
Column Agilent Zorbax 300SB-C18 (2.1 mm × 150 mm, 5.0 µm)
Mobile Phase A 5% Acetonitrile in 95% Water with 0.1% TFA
Mobile Phase B 95% Acetonitrile in 5% Water with 0.1% TFA
Gradient Linear gradient of 0–100% Solvent B over 20 minutes
Flow Rate 0.8 mL/min
Detection UV at 214 nm

This table presents a typical set of HPLC conditions and is for illustrative purposes.

For comprehensive qualitative and quantitative analysis, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are invaluable. nih.gov While GC/MS can be used, it often requires derivatization of the amino acid to increase its volatility. cat-online.com

LC/MS is particularly well-suited for analyzing this compound and related compounds. sigmaaldrich.com It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. metwarebio.com This allows for the simultaneous confirmation of the molecular weight and the quantification of the compound. For example, LC/MS is used to confirm the identity of L-Glutamic Acid Di-tert-Butyl Ester Hydrochloride by verifying its mass spectrum. ruifuchemical.com

A significant challenge in the LC/MS analysis of glutamic acid and its derivatives is the potential for in-source cyclization to pyroglutamic acid (pGlu). nih.gov This artifact can lead to inaccurate quantification. Researchers have developed LC-MS/MS protocols that chromatographically separate glutamine, glutamic acid, and pGlu, and utilize optimized mass spectrometer source conditions to minimize this conversion, thereby enhancing the accuracy and sensitivity of the analysis. nih.gov The integration of both GC/MS and LC/MS provides a comprehensive profile of a sample, as each technique can uniquely detect different classes of compounds. nih.gov

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can have significant implications in stereospecific applications like peptide synthesis. Chiral analysis is therefore a crucial quality control step.

One common approach involves the use of chiral derivatizing agents followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column. oup.comresearchgate.net Reagents such as N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) can be used to derivatize D- and L-amino acids, forming diastereomeric dipeptides that can be resolved chromatographically. oup.com

Alternatively, direct chiral separation can be achieved using chiral stationary phases (CSPs) in HPLC. cat-online.com These columns are designed to interact differently with the two enantiomers, leading to their separation. For some amino acid derivatives, a chromophoric group like Fmoc is necessary for UV detection. cat-online.com The choice between these methods depends on factors such as the specific derivative being analyzed, the required sensitivity, and the available instrumentation. For instance, a patent for a glutamic acid-1-tert-butyl ester derivative reported an isomer content of only 0.08%, highlighting the precision of modern chiral analysis methods. google.com

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Qualitative and Quantitative Analysis

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Derivatization Analysis

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structure of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, characteristic signals are expected. The nine protons of the tert-butyl (OtBu) group typically appear as a sharp singlet around 1.46 ppm. The protons on the glutamic acid backbone, including the α-proton and the β- and γ-methylene protons, will appear as multiplets at distinct chemical shifts, confirming the core amino acid structure. For example, in a related peptide containing a glutamic acid residue, the α-proton appears as a multiplet between 4.0-4.5 ppm, while the side chain methylene (B1212753) protons are found in the 2.0-2.5 ppm region.

¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the amino acid backbone.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
tert-Butyl (9H) ~1.46Singlet
γ-CH₂ (2H) ~2.0 - 2.5Multiplet
β-CH₂ (2H) ~2.0 - 2.5Multiplet
α-CH (1H) ~4.0 - 4.5Multiplet

Note: These are approximate chemical shifts and can vary based on the solvent and other experimental conditions. Data is extrapolated from similar structures.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and confirming its elemental composition. medchemexpress.com Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it typically produces the protonated molecular ion [M+H]⁺. For this compound, with a molecular weight of 203.24 g/mol , the expected [M+H]⁺ ion would be observed at m/z 204.2. medchemexpress.com

High-resolution mass spectrometry (HRMS) can provide even greater confidence in the compound's identity by determining the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula. MS is also used as a detector in LC/MS and GC/MS systems, providing mass information for each component separated by the chromatography column. ruifuchemical.com This hyphenated approach is powerful for identifying impurities and degradation products in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Other Advanced Biophysical Techniques for Characterization of this compound Conjugates

The incorporation of this compound into peptides and other biomolecules creates novel conjugates with potentially altered biological and physicochemical properties. While primary analytical methods confirm covalent structure and purity, a deeper understanding of the conjugate's behavior requires advanced biophysical techniques. These methods are crucial for elucidating the three-dimensional structure, interaction dynamics, and stability of this compound conjugates, which are critical parameters for their functional application. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Dynamic Light Scattering (DLS) provide quantitative insights into the thermodynamic, kinetic, and colloidal properties of these modified biomolecules. springer.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful and direct method for quantifying the thermodynamics of binding interactions in solution. matestlabs.com By measuring the minute heat changes that occur when two molecules interact, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment. matestlabs.comresearchgate.net

Application in this compound Conjugate Analysis:

For a peptide conjugate containing this compound designed to interact with a specific protein target, ITC is the gold standard for characterizing the binding thermodynamics. matestlabs.com In a typical experiment, the this compound conjugate is titrated into a sample cell containing the target protein. The resulting heat release or absorption is measured after each injection, generating a binding isotherm. This data provides a complete thermodynamic profile of the interaction, revealing how the presence of the D-Glu-OtBu moiety influences the molecular recognition process. For high-affinity interactions that may be difficult to measure directly, displacement titration methods can be employed. researchgate.net

Table 1: Hypothetical ITC Data for a Peptide Conjugate Binding to Target Protein X

ConjugateBinding PartnerKₐ (M⁻¹)n (Stoichiometry)ΔH (kcal/mol)TΔS (kcal/mol)
Peptide-A (with this compound)Target Protein X1.5 x 10⁷1.02-8.51.3
Native Peptide (without this compound)Target Protein X8.0 x 10⁵0.98-5.22.7

This table illustrates how ITC can quantitatively compare the binding thermodynamics of a modified peptide versus its native counterpart. The data is for illustrative purposes only.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique used to study biomolecular interactions. It measures changes in the refractive index at the surface of a gold-coated sensor chip as an analyte flows over a ligand that has been immobilized on the surface. nih.gov This allows for the precise determination of the kinetics of a binding event, including the association rate constant (kₐ) and the dissociation rate constant (kₑ).

Application in this compound Conjugate Analysis:

SPR is exceptionally useful for evaluating how the inclusion of this compound in a peptide affects its binding and dissociation rates with a target. In a representative SPR experiment, a target protein would be immobilized on the sensor chip. Solutions of the this compound conjugate would then be injected at various concentrations. By monitoring the change in the SPR signal over time, one can obtain a sensorgram that details the association and dissociation phases of the interaction. This kinetic data is complementary to the thermodynamic data from ITC and is invaluable for structure-activity relationship (SAR) studies.

Table 2: Representative SPR Kinetic Data for Peptide Conjugates

Analyte (Conjugate)Immobilized Ligandkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Peptide-A (with this compound)Target Protein Y2.1 x 10⁵5.5 x 10⁻⁴2.6
Native Peptide (without this compound)Target Protein Y1.3 x 10⁵8.2 x 10⁻³63.1

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of particles and molecules in solution. univr.it By measuring the time-dependent fluctuations in the intensity of scattered light, which result from the Brownian motion of the particles, DLS can calculate the hydrodynamic radius (Rₕ) and the polydispersity index (PDI). The PDI is a measure of the heterogeneity of particle sizes in the sample. univr.it

Application in this compound Conjugate Analysis:

DLS is primarily used for quality control and stability assessment of this compound conjugate preparations. ru.nl Before performing binding or activity assays, it is essential to ensure that the conjugate is monodisperse and not aggregated. univr.it A DLS measurement can quickly confirm the homogeneity of the sample. A low PDI value (typically <0.2) indicates a monodisperse solution suitable for further biophysical characterization. It can also be used in stability studies to monitor for aggregation over time or under stress conditions such as changes in temperature or pH.

Table 3: Example DLS Results for a Conjugate Stability Assessment

SampleZ-average (d.nm)PDIInterpretation
This compound Conjugate, T=05.20.150Monodisperse, stable
This compound Conjugate, after 24h at 37°C89.50.550Aggregated, unstable

This table provides an example of how DLS is used to monitor the colloidal stability of a conjugate solution. The data is for illustrative purposes only.

Computational Chemistry and in Silico Modeling in H D Glu Otbu Research

Molecular Dynamics Simulations for Conformational Analysis of D-Amino Acid Containing Peptides

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of peptides containing D-amino acids, such as those incorporating H-D-Glu-OtBu, MD simulations offer crucial insights into their conformational preferences, which are fundamental to their biological activity and stability.

Research has demonstrated the importance of MD simulations in generating realistic rotamer libraries for D-amino acids. Traditionally, the conformational libraries for D-amino acids were often assumed to be simple mirror images of their L-amino acid counterparts. However, MD simulations of model host-guest peptide systems have shown that this is not always the case and that the chirality of neighboring residues can significantly influence the conformational preferences of a D-amino acid. These simulations, often run for hundreds of nanoseconds, provide detailed rotamer distributions that are essential for the rational and computational design of novel peptides.

Table 1: Key Findings from MD Simulations of D-Amino Acid Containing Peptides

Simulation FocusKey FindingSignificance for this compound Research
Rotamer LibrariesD-amino acid rotamers are not always mirror images of L-amino acid rotamers due to the influence of the chiral environment. Provides more accurate conformational data for modeling peptides containing this compound.
Peptide CyclizationThe presence of D-residues can promote turn-like structures that facilitate peptide cyclization. mdpi.comInforms the design of cyclic peptides where this compound could be a key structural component.
Conformational PreferencesD-amino acids can stabilize unique peptide conformations, increasing bioavailability and favorable biochemical attributes. Highlights the potential of this compound to create peptides with enhanced therapeutic properties.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of chemical reactions at the electronic level. rsc.orgnih.gov For derivatives of glutamic acid, these methods can predict reaction pathways, determine the energies of transition states, and explain stereoselectivities.

While specific quantum chemical studies focusing solely on the reaction mechanisms of this compound are not extensively documented in the literature, the principles and methodologies are well-established from studies on related molecules. For example, quantum chemistry is used to explore the mechanisms of organocatalytic reactions, where amino acids and their derivatives often play a central role. These studies can map out the entire catalytic cycle, identifying key intermediates and the energy barriers between them, which is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov

For a molecule like this compound, quantum chemical calculations could be applied to understand various reactions, such as oxidation, reduction, and substitution at its functional groups. Such studies would involve optimizing the geometries of reactants, products, and transition states to calculate their relative energies. This information provides a detailed understanding of the reaction's feasibility and kinetics. Furthermore, computational studies on the L-form of glutamic acid tert-butyl ester have utilized DFT to analyze chemical reactivity through molecular electrostatic potential maps and frontier molecular orbital (FMO) analysis, which could be analogously applied to the D-isomer. researchgate.net These analyses help in identifying the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 2: Application of Quantum Chemical Methods to Amino Acid Derivatives

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Reaction pathways, transition state energies, and stereoselectivity. nih.govPredicting the outcomes and understanding the mechanisms of reactions involving this compound.
Frontier Molecular Orbital (FMO) AnalysisIdentification of electron-rich (HOMO) and electron-poor (LUMO) regions, predicting reactivity. researchgate.netGuiding the synthetic use of this compound by highlighting its reactive sites.
Molecular Electrostatic Potential (MEP)Visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netUnderstanding intermolecular interactions and the reactivity of the molecule's different functional groups.

Ligand-Protein Interaction Modeling for D-Glutamic Acid Derivatives

Understanding how a molecule like this compound or peptides containing it interact with biological targets is fundamental to drug discovery and design. Ligand-protein interaction modeling, primarily through molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov

Studies on glutamic acid derivatives have utilized molecular docking to identify potential binding sites and modes of interaction with protein targets. mdpi.comnih.gov For instance, in the context of cancer research, various glutamic acid derivatives have been computationally screened against targets like glutamine synthetase to predict their binding affinity and identify key interacting residues. nih.gov These in silico methods allow researchers to prioritize which newly designed compounds are most likely to be active, thus streamlining the experimental testing process. mdpi.com

The D-configuration of this compound is particularly significant in this context. Peptides containing D-amino acids are more resistant to degradation by proteases, which can lead to a longer half-life in vivo. Modeling the interaction of such peptides with their targets can reveal how the D-stereocenter affects the binding geometry and affinity. Computational studies have explored the binding of N-sulphonyl-D-glutamic acid inhibitors to enzymes like MurD ligase, revealing that non-polar van der Waals interactions are the primary driving force for binding. Such insights are invaluable for the lead optimization phase of drug discovery. The use of this compound as a building block in the synthesis of more complex molecules, such as macrocyclic peptide mimetics, has been guided by the need to create ligands that can access specific binding pockets in protein targets like polo-like kinase 1. rsc.org

Rational Design and Virtual Screening of New Chemical Entities

Rational design and virtual screening are powerful in silico strategies for discovering new bioactive molecules. researchgate.net These approaches leverage knowledge of a biological target's structure to identify or design molecules that are likely to bind to it. this compound can serve as a scaffold or a building block in the creation of libraries of new chemical entities for virtual screening. mdpi.com

The process often begins with the creation of a virtual library of compounds. For peptide-based therapeutics, this can involve combining various amino acid derivatives, including those like this compound, in silico to generate a vast number of potential peptide sequences. mdpi.com These virtual libraries are then screened against the three-dimensional structure of a target protein using molecular docking programs. rsc.org The results are scored based on predicted binding affinity, allowing researchers to identify the most promising candidates for synthesis and experimental validation. rsc.org

For example, virtual screening approaches have been successfully used to identify inhibitors of γ-secretase, a key target in Alzheimer's disease research. iris-biotech.de These strategies often involve a multi-step process, starting with pharmacophore-based screening to select molecules with the correct spatial arrangement of chemical features, followed by docking and energy minimization to refine the binding poses and rank the compounds. iris-biotech.de The unique structural properties conferred by D-amino acids make derivatives like this compound valuable components in the design of such libraries, aiming to create novel therapeutics with improved properties. mdpi.com

Q & A

Q. How to integrate this compound into peptide synthesis while minimizing side reactions?

  • Methodological Answer : Optimize coupling conditions (e.g., HATU/DIPEA in DMF) to prevent tert-butyl ester cleavage. Monitor reaction progress via Kaiser test or MALDI-TOF. Post-synthesis, use mild TFA deprotection (0°C, 1 hr) to retain peptide integrity .

Data Management & Reproducibility

Q. How should researchers document experimental parameters for this compound studies to ensure reproducibility?

  • Methodological Answer : Record solvent purity, temperature (±0.5°C), and agitation rates. Use electronic lab notebooks (ELNs) to archive raw data (e.g., NMR FIDs, HPLC chromatograms). Adhere to FAIR principles by assigning DOIs to datasets via repositories like Zenodo .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound studies?

  • Methodological Answer : Apply multivariate analysis (PCA) to identify variables causing discrepancies. Use Bland-Altman plots for method comparison studies. For small datasets, employ non-parametric tests (Mann-Whitney U) to assess significance .

Literature & Collaboration

Q. How to systematically identify gaps in existing literature on this compound applications?

Q. What interdisciplinary approaches enhance this compound’s utility in drug discovery?

  • Methodological Answer : Collaborate with computational chemists to design this compound-based protease inhibitors. Use SPR (surface plasmon resonance) to measure binding affinities. Integrate metabolomics data to assess cellular uptake in pharmacokinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.